(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)

Übersicht

Beschreibung

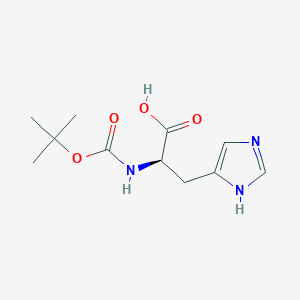

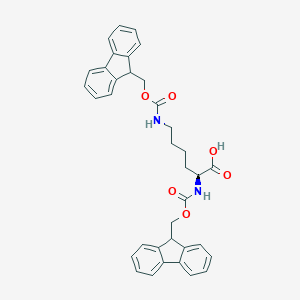

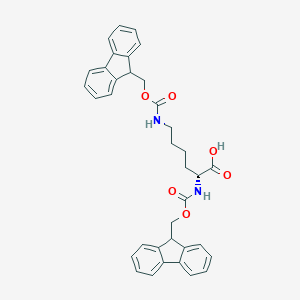

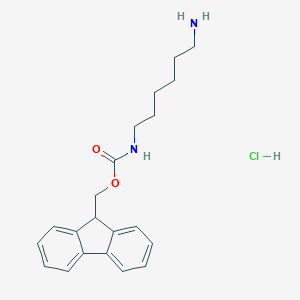

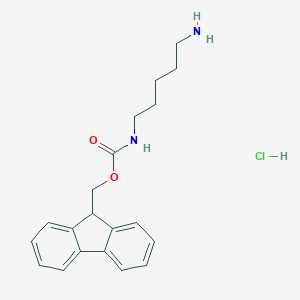

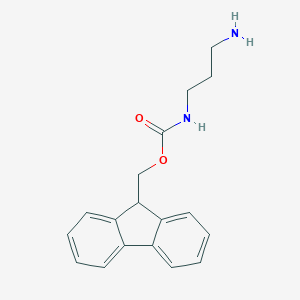

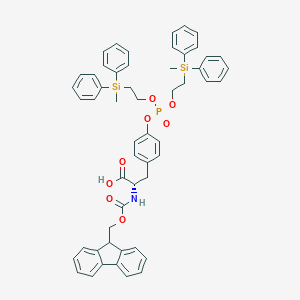

“(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)” is an Fmoc protected tyrosine derivative . It can be used as a building block for the synthesis of phosphotyrosine peptides . The MDPSE-phosphate group is stable under the conditions used for repetitive removal of the Fmoc group, readily removable with TFA, and stable at room temperature for several months .

Synthesis Analysis

This compound is used in peptide synthesis . The MDPSE-phosphate group is stable under the conditions used for repetitive removal of the Fmoc group . This stability makes it a useful building block for the synthesis of phosphotyrosine peptides .Molecular Structure Analysis

The molecular formula of “(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)” is C54H54NO8PSi2 . It contains a total of 127 bonds, including 73 non-H bonds, 45 multiple bonds, 21 rotatable bonds, 3 double bonds, and 42 aromatic bonds . It also includes 1 five-membered ring, 7 six-membered rings, and 2 nine-membered rings .Chemical Reactions Analysis

As a protected tyrosine derivative, this compound is primarily used in peptide synthesis . The MDPSE-phosphate group is stable under the conditions used for repetitive removal of the Fmoc group .Physical And Chemical Properties Analysis

The molecular weight of “(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)” is 932.15 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Peptide Preparation

- Fmoc-Tyr(PO3Me2)-OH, a derivative of Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH, is used in Fmoc/solid-phase synthesis of Tyr(P)-containing peptides. This method encountered challenges due to the cleavage of the methyl group during peptide synthesis and the need for harsh conditions for final cleavage. A simple synthesis method using t-butyl phosphate protection is described, demonstrating the preparation of specific Tyr(P)-containing peptides (Perich & Reynolds, 2009).

Chemical Approaches in Synthesis

- Fmoc-Tyr(PO3H2)-OH was initially preferred for Tyr(P)-peptides synthesis due to rapid commercialization. However, Fmoc-Tyr(PO3tBu2)-OH and Fmoc-Tyr-(PO3Dmpse2)-OH are now preferred for their ease of incorporation into peptide assembly, improved reliability, and efficiency (Perich, 1997).

Evaluation of Different Derivatives

- The use of different Fmoc-Tyr(PO3R2)-OH derivatives in Fmoc solid-phase peptide synthesis was evaluated. Fmoc-Tyr(PO3tBu2)-OH was found to be preferable due to its high purity and minimal contamination, highlighting its efficiency in peptide synthesis (Valerio et al., 1995).

Application in Specific Peptide Design

- Fmoc-O-phospho-L-tyrosine (Fmoc-Tyr(PO3H2)-OH) was used in the synthesis of branched peptides, designed to interact specifically and with high affinity with the SH2 and SH3 domains of Abelson kinase. This demonstrates the compound's utility in designing peptides with targeted biological interactions (Xu et al., 2004).

Optimizing Synthesis Methods

- The mono-benzyl phosphate esters of Fmoc protected phosphoamino acids are valuable for phosphopeptide synthesis using Fmoc SPPS methods. Optimized coupling protocols have been developed for these derivatives, improving the yield in the synthesis of multiphosphorylated peptides (White, 2001).

Characterization and Stability in Peptide Synthesis

- Studies on Fmoc-amino acid chlorides-KOBt in solid phase peptide synthesis demonstrate the utility of Fmoc derivatives in achieving fast, racemization-free coupling in peptide synthesis, contributing to the production of high-quality peptides (Sivanandaiah et al., 1994).

Conformational Analysis

- The use of Fmoc-Tyr(PO3Bzl2)-OH in solid-phase synthesis allowed the preparation of O-phosphorylated tyrosine analogues of peptides. These analogues showed altered secondary structures, such as increased α-helicity, demonstrating the impact of these derivatives on peptide conformation (Wade et al., 1995).

Development in Synthesis Techniques

- The synthesis of Tyr(P)-containing peptides using Boc-Tyr(PO3Me2)-OH and Fmoc-Tyr(PO3Me2)-OH has been well established. The use of alternative phosphate-protecting groups is likely to make the synthesis of large and complex Tyr(P)-containing peptides routine (Perich, 1991).

Substrate Use in Phosphatase Studies

- Fmoc-Tyr(PO3tBu2)-OH was used in the synthesis of Tyr(P)-containing peptides for studying the specificity determinants of T-cell protein tyrosine phosphatase. This demonstrates the compound's application in biochemical and enzymatic studies (Perich et al., 2009).

Safety And Hazards

The safety data sheet for this compound suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . In case of skin contact, it is advised to wash immediately with plenty of soap and water . For eye contact, bathe the eye with running water for 15 minutes . If ingested, wash out the mouth with water . In case of inhalation, consult a doctor .

Eigenschaften

IUPAC Name |

(2S)-3-[4-[bis[2-[methyl(diphenyl)silyl]ethoxy]phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H54NO8PSi2/c1-65(43-19-7-3-8-20-43,44-21-9-4-10-22-44)37-35-61-64(59,62-36-38-66(2,45-23-11-5-12-24-45)46-25-13-6-14-26-46)63-42-33-31-41(32-34-42)39-52(53(56)57)55-54(58)60-40-51-49-29-17-15-27-47(49)48-28-16-18-30-50(48)51/h3-34,51-52H,35-40H2,1-2H3,(H,55,58)(H,56,57)/t52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCVFQDEKLBKAQ-MPLRIKRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H54NO8PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435200 | |

| Record name | (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

932.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |

CAS RN |

158817-11-9 | |

| Record name | (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.